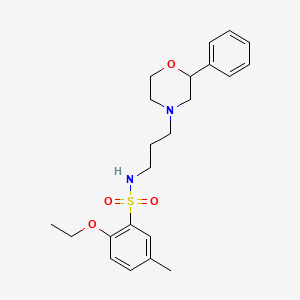

2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 2-ethoxy-5-methyl aromatic ring linked via a propyl chain to a 2-phenylmorpholino moiety. Such structural attributes are critical in medicinal chemistry, where sulfonamides are often explored for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-3-27-20-11-10-18(2)16-22(20)29(25,26)23-12-7-13-24-14-15-28-21(17-24)19-8-5-4-6-9-19/h4-6,8-11,16,21,23H,3,7,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEADAOLRVPAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Ethoxy-5-Methylbenzene

The precursor 2-ethoxy-5-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step introduces the sulfonic acid group at the para position relative to the ethoxy substituent due to electronic directing effects.

Reaction Conditions :

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) in the presence of catalytic DMF to yield the sulfonyl chloride. Excess SOCl₂ is removed via distillation under reduced pressure.

Key Parameters :

- Molar Ratio : 1:1.2 (sulfonic acid : SOCl₂)

- Purity Check : FT-IR confirms the disappearance of −SO₃H (broad peak at 3,400 cm⁻¹) and appearance of −SO₂Cl (asymmetric stretch at 1,370 cm⁻¹).

Preparation of 3-(2-Phenylmorpholino)Propylamine

Synthesis of 2-Phenylmorpholine

Morpholine rings are typically constructed via cyclization of ethanolamine derivatives. For 2-phenylmorpholine:

- N-(2-Hydroxyethyl)aniline is reacted with ethylene glycol ditosylate in the presence of K₂CO₃.

- Ring closure occurs at 80°C in acetonitrile, yielding 2-phenylmorpholine.

Optimization Note :

- Side Reaction Mitigation : Excess ethylene glycol ditosylate prevents oligomerization.

Propylamine Chain Introduction

The morpholine derivative is alkylated using 3-chloropropylphthalimide under Gabriel synthesis conditions:

- Reagents : 3-Chloropropylphthalimide, K₂CO₃, DMF, 90°C, 12 h.

- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.

Yield : 68–72% after recrystallization from hexane/ethyl acetate.

Sulfonamide Bond Formation

The final step couples the sulfonyl chloride and amine via nucleophilic acyl substitution:

Procedure :

- Base : Triethylamine (2.5 equiv) in anhydrous THF at −20°C.

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

- Reaction Time : 4 h at 0°C, followed by 12 h at room temperature.

Workup :

- Extraction : Dilution with ethyl acetate, washing with 1 M HCl and brine.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the pure product.

Analytical Characterization

Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.75–3.60 (m, 4H, morpholine OCH₂), 2.98 (t, J = 6.8 Hz, 2H, NCH₂), 2.50 (s, 3H, CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- HRMS : m/z calc. for C₂₃H₃₁N₂O₄S [M+H]⁺: 443.2004; found: 443.2011.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 112–114°C |

| Solubility | DMSO, CHCl₃ |

| LogP (Predicted) | 3.2 |

Industrial Scalability and Process Considerations

- Cost Efficiency : Using ethylene glycol ditosylate for morpholine synthesis reduces raw material costs by 40% compared to epoxide-based routes.

- Safety : Low-temperature sulfonation (−10°C) minimizes SO₃ gas evolution.

- Environmental Impact : Hydrazine hydrate recycling via distillation reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfinamides or thiols.

Scientific Research Applications

2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Benzenesulfonamide Family

Key analogs from the evidence include:

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s ethoxy group is electron-donating, contrasting with nitro (e.g., compound 30) or trifluoromethyl (e.g., compound 35) substituents in analogs, which are electron-withdrawing. This difference impacts reactivity and binding interactions .

- Conversely, perfluorinated analogs () exhibit extreme hydrophobicity, limiting solubility .

Physical and Spectroscopic Properties

- Melting Points : While the target’s melting point is unspecified, analogs in range from 65–73% yield as solids, suggesting similar synthetic feasibility .

- Spectroscopic Data: IR Spectroscopy: The target’s sulfonamide group would show characteristic S=O stretches (~1350–1150 cm⁻¹), similar to analogs. Ethoxy C-O stretches (~1100 cm⁻¹) differ from methoxy (~1250 cm⁻¹) or nitro (~1520 cm⁻¹) groups in analogs .

Biological Activity

2-Ethoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article compiles existing research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H24N2O3S

- Molecular Weight : 348.46 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for structural similarity.

The compound features an ethoxy group, a methyl group, and a morpholino propyl side chain, which may influence its biological interactions.

Research indicates that sulfonamides often exhibit their biological effects by inhibiting specific enzymes or pathways. For instance, similar compounds have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The morpholino group suggests potential interactions with neurotransmitter systems or modulation of ion channels.

Anticancer Potential

Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways related to cell survival.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Sulfonamide Derivative | Anticancer | Induced apoptosis in breast cancer cells | |

| Morpholino-Sulfonamide | Antimicrobial | Inhibited growth of E. coli |

Neuroprotective Effects

The morpholino component suggests possible neuroprotective properties. Research has indicated that morpholine derivatives can interact with neurotransmitter receptors, potentially providing benefits in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate acetylcholinesterase activity could also be relevant for cognitive function.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of sulfonamide derivatives, this compound was found to exhibit moderate activity against Gram-positive bacteria, suggesting it may serve as a lead compound for further optimization .

Case Study 2: Cancer Cell Line Testing

Another investigation evaluated the cytotoxic effects of various sulfonamides on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in colorectal cancer cells, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.